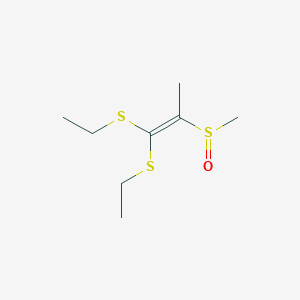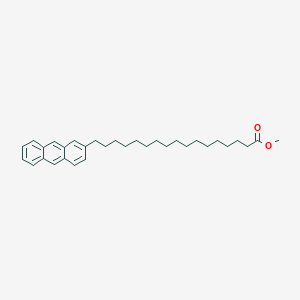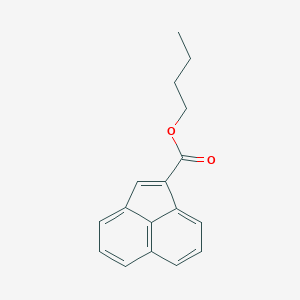
Butyl acenaphthylene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl acenaphthylene-1-carboxylate is an organic compound that belongs to the class of carboxylate esters It is derived from acenaphthylene, a polycyclic aromatic hydrocarbon, and butyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid with butyl alcohol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the reaction. The general reaction scheme is as follows:
Acenaphthylene-1-carboxylic acid+Butyl alcoholAcid catalystButyl acenaphthylene-1-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Additionally, the use of advanced catalysts and solvents can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Butyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-1-carboxylic acid and butyl alcohol.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed under basic conditions.
Major Products
Oxidation: Acenaphthylene-1-carboxylic acid and butyl alcohol.
Reduction: Acenaphthylene-1-carbinol.
Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.
科学的研究の応用
Butyl acenaphthylene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of butyl acenaphthylene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acenaphthylene-1-carboxylic acid and butyl alcohol, which can then participate in further biochemical or chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl acenaphthylene-1-carboxylate: Similar structure but with a methyl group instead of a butyl group.
Ethyl acenaphthylene-1-carboxylate: Contains an ethyl group instead of a butyl group.
Propyl acenaphthylene-1-carboxylate: Contains a propyl group instead of a butyl group.
Uniqueness
Butyl acenaphthylene-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The length and structure of the butyl group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its methyl, ethyl, and propyl counterparts.
特性
CAS番号 |
88491-96-7 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
butyl acenaphthylene-1-carboxylate |
InChI |
InChI=1S/C17H16O2/c1-2-3-10-19-17(18)15-11-13-8-4-6-12-7-5-9-14(15)16(12)13/h4-9,11H,2-3,10H2,1H3 |
InChIキー |
NMYDOMWEEAAZCL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC2=CC=CC3=C2C1=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


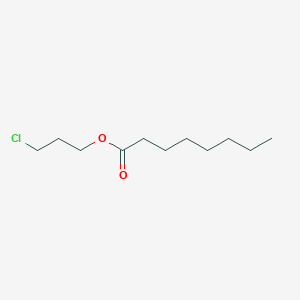
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)
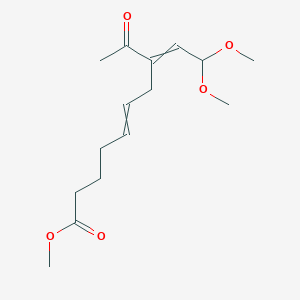
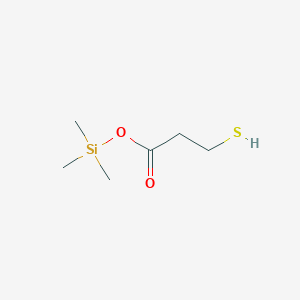
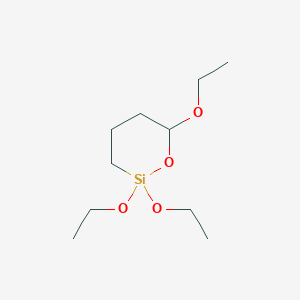
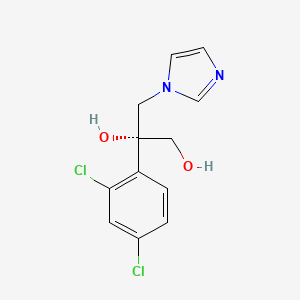
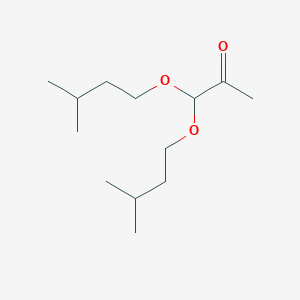
![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)
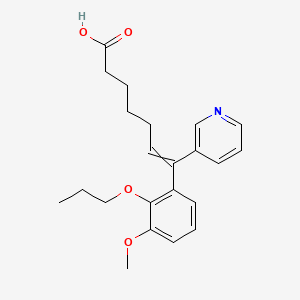
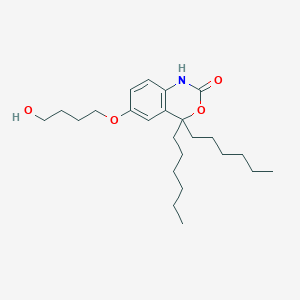
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)

